Sufrexal

Serotonin receptor pharmacology 5-HT2 subtype selectivity Radioligand binding

For procurement managers and principal investigators: Choose Ketanserin for its clinically validated polypharmacology. It uniquely antagonizes both 5-HT2A (Ki ~2-10 nM) and α1-adrenergic receptors (Ki ~10 nM), making it the optimal tool for native tissue assays, hypertensive models, and translational wound healing research. Unlike pure selective probes, its 50% oral bioavailability and 10-29h half-life enable robust chronic dosing studies, offering a direct bridge from preclinical mechanism-of-action work to clinically deployed therapeutic strategies like its 2% topical gel formulation.

Molecular Formula C26H28FN3O9
Molecular Weight 545.5 g/mol
Cat. No. B7826689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSufrexal
Molecular FormulaC26H28FN3O9
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C22H22FN3O3.C4H6O6/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKeyKMTLTEVOQLMYRS-LREBCSMRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sufrexal (Ketanserin) Procurement Guide for Serotonin 5-HT2 Receptor Pharmacology Research


Sufrexal (INN: ketanserin; developmental code R41468) is a quinazoline-dione derivative functioning as a serotonin 5-HT2 receptor antagonist with distinct subtype selectivity. The compound exhibits high-affinity binding at 5-HT2A receptors with Ki values ranging from 2.1 to 9.8 nM, and demonstrates approximately 14-fold selectivity for 5-HT2A over 5-HT2C receptors (Ki = 28 nM) [1]. It also possesses measurable antagonist activity at α1-adrenergic receptors (Ki ≈ 10 nM) and histamine H1 receptors (Ki ≈ 10 nM) [2]. Clinically utilized as an antihypertensive agent and wound-healing therapeutic in specific markets, Sufrexal is widely employed in basic and translational research as a pharmacological probe for dissecting 5-HT2 receptor family contributions to cardiovascular function, platelet aggregation, and behavioral neuropharmacology [3].

Why Sufrexal Cannot Be Simply Substituted with Other 5-HT2 Antagonists in Experimental Protocols


Scientific procurement decisions involving 5-HT2 antagonists require careful attention to subtype selectivity profiles, as compounds within this class exhibit substantial variation in 5-HT2A/5-HT2C/5-HT2B affinity ratios and off-target receptor engagement. Sufrexal (ketanserin) presents a 5-HT2A to 5-HT2C selectivity ratio of approximately 10-14:1, positioning it as a 5-HT2A-preferring antagonist with moderate 5-HT2C activity [1]. In contrast, specialized research tool compounds such as SB-242084 and RS-102221 demonstrate >100-fold selectivity for 5-HT2C over 5-HT2A, yielding fundamentally different pharmacological outcomes in functional assays and in vivo behavioral paradigms [2]. Furthermore, Sufrexal carries clinically validated α1-adrenergic and H1-histaminergic antagonist activity at low nanomolar concentrations (Ki = 10 nM for both), properties that are either absent or substantially attenuated in newer generation selective probes [3]. Substituting Sufrexal with a highly selective 5-HT2C antagonist or a pure 5-HT2A antagonist without adjusting for these differential binding characteristics can invalidate experimental interpretation, particularly in native tissue preparations and whole-animal studies where multiple receptor populations contribute to the observed phenotype.

Quantitative Pharmacological Differentiation of Sufrexal Versus In-Class 5-HT2 Antagonists


Sufrexal Exhibits 5-HT2A:5-HT2C Selectivity Ratio Distinct from High-Selectivity 5-HT2C Probes

Sufrexal (ketanserin) demonstrates a 5-HT2A to 5-HT2C selectivity ratio of approximately 10-14:1, with Ki values of 2-3 nM at 5-HT2A and 28 nM at 5-HT2C receptors in rodent receptor binding assays [1]. This contrasts sharply with the selective 5-HT2C antagonist RS-102221, which exhibits over 100-fold selectivity for 5-HT2C (pKi = 8.4 at human 5-HT2C; Ki ≈ 10 nM) relative to 5-HT2A and 5-HT2B receptors [2]. The differential selectivity profile dictates that Sufrexal cannot be used interchangeably with RS-102221 or SB-242084 when experimental objectives require pharmacological isolation of 5-HT2C receptor function [3].

Serotonin receptor pharmacology 5-HT2 subtype selectivity Radioligand binding

Sufrexal Possesses Clinically Relevant α1-Adrenergic Antagonist Activity Absent in Selective 5-HT2C Tool Compounds

Sufrexal exhibits substantial α1-adrenergic receptor antagonist activity with a Ki value of 10 nM, a property that contributes to its vasodilatory and antihypertensive effects in clinical use [1]. In contrast, the selective 5-HT2C antagonist RS-102221 demonstrates greater than 100-fold selectivity over α-adrenergic, β-adrenergic, and muscarinic acetylcholine receptors, with no detectable α1 antagonist activity at pharmacologically relevant concentrations [2]. The polypharmacology of Sufrexal confers advantages in cardiovascular research applications but necessitates careful interpretation in experiments where α1-adrenergic blockade may confound results .

Off-target pharmacology Adrenergic receptor Polypharmacology

Sufrexal Demonstrates Distinct Pharmacokinetic Profile Including Oral Bioavailability of 50% and Extended Half-Life

Sufrexal exhibits an oral bioavailability of 50%, plasma protein binding of 95% (primarily to albumin), and an elimination half-life ranging from 10 to 29 hours following oral administration [1]. The time to peak plasma concentration (Tmax) ranges from 0.5 to 2.3 hours, with food having no significant effect on absorption [2]. Extensive hepatic metabolism produces ketanserin-ol as the primary metabolite, with approximately 2% of the parent compound excreted unchanged in urine [3]. These pharmacokinetic parameters are well-characterized due to the compound's clinical development history, providing researchers with validated dosing guidance for in vivo studies. This stands in contrast to many research-grade selective 5-HT2 antagonists (e.g., RS-102221, SB-242084) for which comprehensive pharmacokinetic data remain limited or unpublished.

Pharmacokinetics Oral bioavailability In vivo dosing

Sufrexal is Validated in Clinical Wound Healing Indications with 2% Topical Gel Formulation Demonstrated to Accelerate Chronic Ulcer Healing

Sufrexal is formulated as a 2% topical gel for the treatment of non-neoplastic dermal ulcers, burns, and cervical ulcers, with clinical studies demonstrating significantly improved healing rates compared to standard care [1]. In a clinical study evaluating chronic leg ulcers (including venous and diabetic ulcers), patients treated with 2% ketanserin ointment exhibited markedly enhanced epithelialization and tissue regeneration . The compound's mechanism in this context involves antagonism of 5-HT2A-mediated vasoconstriction and platelet aggregation, coupled with α1-adrenergic blockade, which collectively improve local tissue perfusion and promote granulation tissue formation [2]. This clinically validated topical application represents a unique differentiation from purely research-grade 5-HT2 antagonists that lack regulatory approval or clinical evidence for any therapeutic indication.

Wound healing Tissue regeneration Topical formulation

Sufrexal Demonstrates Concentration-Dependent hERG Channel Blockade (IC50 = 0.11 μM) Relevant to Cardiovascular Safety Assessment

Sufrexal (ketanserin) blocks hERG potassium channel current (IhERG) in a concentration-dependent manner with an IC50 value of 0.11 μM . This property is associated with QT interval prolongation observed clinically, particularly in patients with hypokalemia or those receiving concomitant medications that prolong the QT interval [1]. The compound's hERG activity is a documented feature of its cardiovascular safety profile and serves as an important consideration in both clinical and preclinical applications. In contrast, many selective 5-HT2C antagonists developed as research tools (e.g., RS-102221, SB-242084) lack comprehensive hERG liability characterization in the published literature, representing a data gap for investigators planning in vivo cardiovascular studies [2].

Cardiac safety hERG channel QT prolongation

Sufrexal Exhibits Polypharmacology Profile with Nanomolar Affinity at H1 Histamine Receptors Not Present in Selective 5-HT2C Antagonists

Sufrexal binds to histamine H1 receptors with a Ki value of 10 nM, representing an affinity comparable to its activity at 5-HT2A and α1-adrenergic receptors [1]. This H1 antagonist activity contributes to the compound's overall pharmacological signature and may influence experimental outcomes in behavioral, cardiovascular, and inflammatory models where histaminergic signaling is operative. In contrast, RS-102221 demonstrates greater than 100-fold selectivity for 5-HT2C receptors over H1 histamine receptors, with no measurable H1 antagonist activity at concentrations that fully occupy 5-HT2C sites [2]. The differential H1 receptor engagement between Sufrexal and selective 5-HT2C antagonists necessitates careful consideration when selecting a pharmacological probe for studies where histaminergic tone may represent a confounding variable .

Histamine receptor Polypharmacology Off-target activity

Optimal Research and Procurement Applications for Sufrexal Based on Quantitative Evidence


Cardiovascular Pharmacology Studies Requiring Dual 5-HT2A and α1-Adrenergic Antagonism

Sufrexal is optimally suited for investigating vascular smooth muscle contraction mechanisms, platelet aggregation pathways, and blood pressure regulation where both 5-HT2A-mediated and α1-adrenergic signaling contribute to the physiological response. The compound's nanomolar affinity at both 5-HT2A receptors (Ki = 2.1-9.8 nM) and α1-adrenergic receptors (Ki = 10 nM) [1] provides a polypharmacological tool for dissecting the relative contributions of serotonergic and adrenergic tone in isolated vessel preparations and hypertensive animal models. Procurement should prioritize Sufrexal over pure 5-HT2A antagonists when the experimental system involves native tissues expressing both receptor families or when the goal is to model clinically relevant antihypertensive mechanisms [2].

Translational Wound Healing and Tissue Regeneration Research

Sufrexal is uniquely positioned among 5-HT2 antagonists for translational wound healing research due to the availability of a clinically validated 2% topical gel formulation with demonstrated efficacy in accelerating chronic ulcer healing [1]. Investigators studying epithelialization, granulation tissue formation, and local tissue perfusion can leverage Sufrexal's combined 5-HT2A and α1-adrenergic antagonist properties to modulate microvascular blood flow and platelet-derived growth factor signaling. Unlike research-only 5-HT2 antagonists (e.g., RS-102221, SB-242084) that lack clinical development history, Sufrexal offers a direct translational bridge between preclinical mechanism-of-action studies and clinically deployed therapeutic strategies [2].

Behavioral Neuropharmacology Studies Not Requiring Pure 5-HT2C Selectivity

Sufrexal is appropriate for behavioral pharmacology experiments where the primary objective involves antagonism of 5-HT2A receptors with acceptable 5-HT2C cross-reactivity. At typical experimental concentrations, Sufrexal will antagonize both 5-HT2A (Ki = 2-3 nM) and, to a lesser extent, 5-HT2C receptors (Ki = 28 nM) [1]. However, investigators must recognize that Sufrexal's 5-HT2A:5-HT2C selectivity ratio of approximately 10-14:1 differs markedly from high-selectivity 5-HT2C probes such as RS-102221 (>100:1 5-HT2C selectivity) [2]. Procurement decisions should favor Sufrexal when the experimental question concerns 5-HT2A receptor function or when a compound with mixed 5-HT2 subtype activity is desired; pure 5-HT2C antagonism requires alternative tool compounds [3].

In Vivo Studies Requiring Well-Characterized Oral Pharmacokinetics

Sufrexal offers a distinct advantage for in vivo rodent and large animal studies requiring oral administration with predictable pharmacokinetic parameters. The compound's 50% oral bioavailability, 10-29 hour elimination half-life, and food-independent absorption [1] enable reproducible dosing regimens without the need for parenteral administration routes often required for selective 5-HT2 antagonists that lack comprehensive PK characterization [2]. Researchers planning chronic dosing studies, particularly those involving cardiovascular or metabolic endpoints, should select Sufrexal over alternatives when oral bioavailability and extended systemic exposure are essential to the experimental design [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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